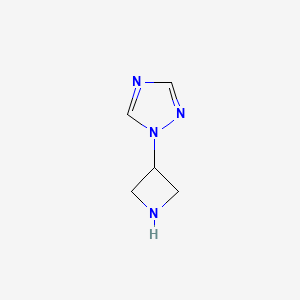

1-(azetidin-3-yl)-1H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(azetidin-3-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

1-(Azetidin-3-yl)-1H-1,2,4-triazole has shown promise in several therapeutic areas:

- Antimicrobial Activity: Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the triazole ring have been synthesized and tested against various pathogens, demonstrating efficacy comparable to existing antibiotics . The structure-activity relationship (SAR) studies reveal that modifications to the azetidine or triazole components can enhance antimicrobial potency .

- Anticancer Properties: Studies have highlighted the anticancer potential of this compound derivatives. These compounds have been shown to inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The incorporation of specific substituents on the triazole ring has been linked to improved activity against various cancers.

- Antiviral Effects: The compound has also been investigated for its antiviral properties. Some derivatives demonstrate activity against viral infections by inhibiting viral replication or interfering with viral protein synthesis .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry:

- Material Science: The compound's unique structure allows it to be utilized in the development of new materials with specific properties. Its ability to form coordination complexes makes it suitable for applications in catalysis and materials engineering.

- Agricultural Chemistry: Triazole derivatives are frequently employed as fungicides in agriculture. Their effectiveness against fungal pathogens makes them crucial in crop protection strategies .

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

化学反应分析

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms act as nucleophiles in reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

-

Acylation : Forms acylated products when treated with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine.

Mechanistic Insight :

The triazole’s N1 and N4 positions exhibit nucleophilic character, enabling substitutions that modify pharmacological properties. For instance, alkylation enhances lipophilicity, improving membrane permeability .

Huisgen 1,3-Dipolar Cycloaddition

The triazole moiety can participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. This reaction is critical for bioconjugation and polymer chemistry .

Example :

This compound+AlkyneCu(I)1,4-Disubstituted Triazole Derivative

Conditions : Room temperature, aqueous/organic solvent mixtures, >80% yield .

[2+2] Photocycloaddition

The azetidine ring undergoes [2+2] photocycloaddition with alkenes to form bicyclic derivatives under UV light.

Azetidine Ring Opening

The azetidine ring reacts with nucleophiles (e.g., water, amines) under acidic or basic conditions to yield open-chain amines.

Reaction :

Azetidine+H2OH+3-Aminopropyl Alcohol Derivative

Application : This pathway is exploited to introduce hydrophilic groups for solubility enhancement .

Triazole Ring Functionalization

Electrophilic aromatic substitution occurs at the triazole’s C5 position. For example:

-

Halogenation : Reacts with bromine in acetic acid to form 5-bromo derivatives.

-

Nitration : Generates nitro-substituted triazoles using nitric acid/sulfuric acid .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the triazole’s C5 position.

Conditions :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 75–85% |

Ullmann-Type Coupling

Copper-mediated coupling with aryl halides forms biaryl derivatives, useful in materials science .

Formation of Bicyclic Systems

Heating with dienophiles (e.g., maleic anhydride) induces Diels-Alder reactions, forming fused bicyclic compounds .

Mechanism :

The triazole acts as a diene, reacting with electron-deficient dienophiles to yield six-membered rings .

Intramolecular Cyclization

In the presence of PTSA (p-toluenesulfonic acid), intermediates cyclize to form tricyclic structures. This method achieves high regioselectivity .

Oxidation

-

Triazole Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

-

Azetidine Oxidation : Hydrogen peroxide converts the azetidine ring to a lactam.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Yield | Key Application |

|---|---|---|---|

| Nucleophilic Substitution | R-X, Base, RT | 70–90% | Pharmacophore modification |

| CuAAC | Cu(I), Azide, 25°C | >80% | Bioconjugation |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 75–85% | Materials science |

| Diels-Alder Cyclization | Maleic anhydride, Δ | 65% | Fused ring synthesis |

Mechanistic Insights

属性

分子式 |

C5H8N4 |

|---|---|

分子量 |

124.14 g/mol |

IUPAC 名称 |

1-(azetidin-3-yl)-1,2,4-triazole |

InChI |

InChI=1S/C5H8N4/c1-5(2-6-1)9-4-7-3-8-9/h3-6H,1-2H2 |

InChI 键 |

VBGWAUZHDAWVJI-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)N2C=NC=N2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。